molecular formula C23H20ClN3O3 B11550924 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11550924
M. Wt: 421.9 g/mol
InChI Key: OWHKTAVNSLHBIU-VULFUBBASA-N
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Description

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a phenyl group, a chlorobenzoate moiety, and an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-methylphenylamine with acetic anhydride to form N-(2-methylphenyl)acetamide. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.

    Acetylacetone: Known for its keto-enol tautomerism and use in coordination chemistry.

    Diketene: Used in the synthesis of acetoacetic acid derivatives.

Uniqueness

3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications in various fields.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

[3-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H20ClN3O3/c1-16-7-2-5-12-21(16)25-15-22(28)27-26-14-17-8-6-9-18(13-17)30-23(29)19-10-3-4-11-20(19)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

OWHKTAVNSLHBIU-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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